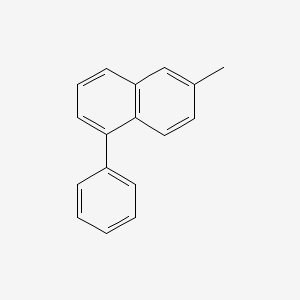

6-Methyl-1-phenylnaphthalene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

29304-61-8 |

|---|---|

Molecular Formula |

C17H14 |

Molecular Weight |

218.29 g/mol |

IUPAC Name |

6-methyl-1-phenylnaphthalene |

InChI |

InChI=1S/C17H14/c1-13-10-11-17-15(12-13)8-5-9-16(17)14-6-3-2-4-7-14/h2-12H,1H3 |

InChI Key |

DMAFERAFJWPOLZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Methyl 1 Phenylnaphthalene and Its Functionalized Derivatives

Regioselective and Stereoselective Synthesis Strategies for the Core Structure

The precise placement of the methyl and phenyl groups on the naphthalene (B1677914) skeleton requires carefully designed synthetic strategies. Regioselectivity is paramount to avoid the formation of isomeric impurities, which are often difficult to separate.

Annulation, or ring-forming, reactions are a powerful tool for constructing the naphthalene system from simpler, acyclic or monocyclic precursors. These methods build the aromatic core and can simultaneously install required substituents in a controlled manner.

Lewis acid catalysis is frequently employed to promote the cyclization reactions that form the naphthalene ring. These catalysts activate substrates, often containing carbonyl and alkyne functionalities, facilitating intramolecular bond formation under milder conditions than traditional thermal methods. nih.govlookchem.com A variety of Lewis acids have been shown to be effective in promoting the synthesis of substituted naphthalenes. lookchem.comnih.govsorbonne-universite.frfigshare.com

One effective strategy involves the Lewis acid-promoted annulation of aryl acetaldehydes with alkynes. lookchem.com For the synthesis of a 6-methyl-1-phenylnaphthalene scaffold, this could involve the reaction of a (4-methylphenyl)acetaldehyde (B94764) derivative with phenylacetylene (B144264). Iron(III) chloride (FeCl₃) has been established as a simple, inexpensive, and versatile catalyst for such transformations, proceeding via a tandem coupling and cyclization where water is the only byproduct. lookchem.com Another approach utilizes a dual-catalyst system, for example, combining a Lewis acid with 3,4,5-trimethylphenol (B1220615) in a cascade reaction of donor-acceptor cyclopropanes to yield substituted naphthalenes. nih.govfigshare.com The choice of Lewis acid can be critical, with different acids sometimes leading to different product selectivities. researchgate.net For instance, boron trifluoride etherate (BF₃·OEt₂) has been successfully used in catalytic amounts (15 mol%) to drive cycloaromatization reactions to form functionalized naphthalenes in high yields. acs.org

| Lewis Acid Catalyst | Substrate Type | Key Finding | Reference |

| FeCl₃ | Aryl acetaldehydes and alkynes | Promotes efficient and regioselective benzannulation in a one-step process. | lookchem.com |

| BF₃·OEt₂ | Dihydronaphthyl derivatives | Catalytic amounts (15 mol%) are sufficient for efficient cycloaromatization. | acs.org |

| GaCl₃ | Aryl acetaldehydes and alkynes | Effective Lewis acid catalyst for tandem coupling and cyclization. | lookchem.com |

| TiCl₄ | Aryl acetaldehydes and alkynes | Another efficient Lewis acid for naphthalene construction via annulation. | lookchem.com |

| Cu(OTf)₂ | Vinylcyclopropenes | Catalyst choice can dramatically alter chemoselectivity, leading to indenes instead of naphthalenes in some cases. | researchgate.net |

Tandem (or cascade) reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer a highly efficient route to complex molecules like this compound. These sequences increase atom economy and reduce waste from multiple workup and purification steps. rsc.orgnih.govrsc.org

An example is the tandem photoenolization Diels-Alder (PEDA) reaction, which can be used to construct polycyclic naphthalene scaffolds. rsc.org For a target like this compound, a suitably substituted ortho-tolualdehyde derivative could serve as the diene precursor in a sequence involving a PEDA reaction and subsequent aromatization. rsc.org Another powerful tandem approach involves the reaction of 2-alkynylbenzonitriles with a Reformatsky reagent to produce 1-aminonaphthalene-2-carboxylates, which can be further functionalized. rsc.org This highlights how tandem strategies can build highly substituted naphthalene cores. Palladium-catalyzed tandem Heck/Suzuki coupling reactions have also been developed to dearomatively functionalize naphthalenes, creating complex spirocyclic systems in a highly regio- and diastereoselective manner. nih.gov

Cross-coupling reactions are a cornerstone of modern organic synthesis, providing reliable methods for forming carbon-carbon bonds. For this compound, these reactions are ideal for creating the bond between the C1 position of the methylnaphthalene core and the phenyl ring.

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for aryl-aryl bond formation. wikipedia.orgwikipedia.org The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is particularly well-suited for this purpose. wikipedia.orgornl.govresearchgate.net The synthesis of 1-phenylnaphthalene (B165152) has been achieved with a 95% isolated yield via a modified Suzuki-Miyaura reaction, coupling 1-bromonaphthalene (B1665260) with phenylboronic acid. ornl.govresearchgate.net This methodology can be directly adapted to synthesize this compound by using 1-bromo-6-methylnaphthalene (B1594856) as the starting material. A variety of palladium catalysts and ligands can be employed to optimize the reaction. ornl.govthieme-connect.commdpi.com

| Reaction | Palladium Catalyst | Ligand | Base | Key Finding | Reference |

| Suzuki-Miyaura | Palladium(II) acetate | Tri-(o-tolyl)phosphine | Potassium carbonate | Efficient synthesis of 1-phenylnaphthalene in 95% yield. | ornl.govresearchgate.net |

| Suzuki-Miyaura | Pd(PPh₃)₄ | Triphenylphosphine | Potassium carbonate | Effective for intramolecular coupling to form six-membered rings. | mdpi.com |

| Heck Reaction | Palladium(II) chloride | (none specified) | Potassium acetate | Original Mizoroki-Heck conditions for coupling iodobenzene (B50100) and styrene. | wikipedia.org |

The Heck reaction provides an alternative palladium-catalyzed route, typically coupling an aryl halide with an alkene. wikipedia.orgorganic-chemistry.org To form a 1-phenylnaphthalene structure, this could involve the reaction of 1-halonaphthalene with styrene. The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle and is a powerful method for creating substituted alkenes, which can then be aromatized if necessary. wikipedia.org

While palladium catalysis is dominant, copper-catalyzed reactions offer a more economical and sometimes uniquely reactive alternative for C-C bond formation. organic-chemistry.orgencyclopedia.pub Copper catalysts can promote the oxidative dimerization and cyclization of various substrates. For instance, the dimerization of phenylacetylene to yield 1-phenylnaphthalene can be achieved using copper-based catalytic systems. researchgate.net

Copper(I) has been shown to catalyze the oxidative Csp²-H bond activation on a 2-phenyl-naphthalene-1,3-diol, demonstrating copper's utility in functionalizing naphthalene rings under oxidative conditions with atmospheric oxygen. redalyc.orgscielo.org.mx Copper-catalyzed cascade reactions are also known, for example, in the synthesis of quinazolines, which involves sequential N-arylation and aerobic oxidation. organic-chemistry.org Such principles could be applied to the synthesis of functionalized naphthalenes, potentially through a copper-catalyzed cyclization of a precursor designed to form the this compound skeleton.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes through waste prevention, the use of safer solvents, and improved energy efficiency. pandawainstitute.com In the context of synthesizing 1-phenylnaphthalene derivatives, green approaches often involve the use of solid catalysts like zeolites or clays, which can replace hazardous acid catalysts and are often recyclable. researchgate.netimist.ma For instance, the Friedel-Crafts reaction, a key step in some synthetic routes, can be performed using solid acid catalysts to minimize waste. researchgate.net Microwave-assisted and ultrasonication-induced syntheses have also been explored for related lignan (B3055560) structures, demonstrating significant reductions in reaction time and energy consumption compared to conventional heating methods. researchgate.netresearchgate.net These techniques promote efficient energy transfer and can lead to higher yields and cleaner reactions. imist.ma

Synthesis of Positional Isomers and Related Analogues (e.g., 1-Methyl-8-phenylnaphthalene)

The synthesis of positional isomers, such as 1-Methyl-8-phenylnaphthalene, presents unique challenges due to steric hindrance between the substituents at the 1 and 8 (peri) positions. nih.gov This steric crowding influences the synthetic strategy and the properties of the final molecule. The synthesis of related 1,8-disubstituted naphthalenes has been accomplished through multi-step sequences. For example, the synthesis of 1-1′-naphthyl-8-phenylnaphthalene was achieved starting from 1-1′-naphthylbutadiene, highlighting a route involving cycloaddition and subsequent aromatization. rsc.org Another strategy involves the Suzuki cross-coupling reaction, where 1,8-dihalonaphthalenes can be reacted with appropriate boronic acids. This method has been used to prepare 1,8-diarylnaphthalenes, and could conceivably be adapted for 1-methyl-8-phenylnaphthalene by using a sequence of different coupling partners. researchgate.net The synthesis of these crowded molecules often requires careful optimization of reaction conditions to overcome the steric barrier. nih.gov

Rational Design of Precursors for Tailored this compound Architectures

The rational design of starting materials is crucial for synthesizing this compound derivatives with specific functionalities. The choice of precursor directly dictates the substitution pattern of the final product. One common and versatile strategy is the Suzuki-Miyaura cross-coupling reaction. researchgate.net By selecting a suitably substituted bromonaphthalene (e.g., a bromo-methylnaphthalene) and a substituted phenylboronic acid, a wide variety of tailored architectures can be assembled. For example, reacting 2-bromo-7-methylnaphthalene (B181319) with phenylboronic acid would yield 7-methyl-2-phenylnaphthalene, a positional isomer. To obtain the target 6-methyl-1-phenyl scaffold, a 1-halo-6-methylnaphthalene precursor would be required.

Other synthetic strategies that rely on precursor design include:

Benzannulation reactions , where substituted alkynes and benzaldehydes are cyclized to form the naphthalene core. The substituents on the final product are determined by those on the initial alkyne and aldehyde precursors. arkat-usa.org

Reactions of 2-bromomethylbenzophenones with dienophiles , which can produce substituted 1-phenylnaphthalene-2,3-dicarboxylic acid derivatives, offering another entry point to functionalized systems. researchgate.net

Tandem Michael addition and Dieckmann condensation of lithium enolates with methyl acrylates can be used to construct tetralone intermediates, which are precursors to partially hydrogenated phenylnaphthalenes. researchgate.net

Advanced Functionalization and Derivatization Strategies of the this compound Core

Once the core structure is synthesized, it can be further modified to introduce a range of functional groups, enabling the exploration of its chemical space.

Halogenation and Subsequent Cross-Coupling Reactions

The introduction of halogen atoms onto the this compound core provides a versatile handle for further functionalization, primarily through cross-coupling reactions.

Halogenation: Bromination of naphthalene derivatives can be achieved using reagents like N-Bromosuccinimide (NBS) in solvents such as hexafluoroisopropanol (HFIP), which can offer high selectivity. scribd.com The position of halogenation on the naphthalene ring system is directed by the existing substituents. For naphthalene itself, electrophilic substitution like halogenation occurs readily, often without a Lewis acid catalyst, and predominantly at the α-position (1, 4, 5, or 8). uomustansiriyah.edu.iq

Cross-Coupling Reactions: A halogenated this compound can be coupled with a variety of partners.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl halide with an organoboron reagent (e.g., arylboronic acid) and is tolerant of many functional groups. researchgate.netd-nb.info

Kumada-Tamao-Corriu Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) and is effectively catalyzed by nickel complexes. rsc.orgmdpi.com

Hiyama Coupling: This involves the cross-coupling of organosilanes with organic halides, catalyzed by palladium. nih.gov

These reactions are fundamental for creating C-C bonds, allowing for the attachment of additional aryl, alkyl, or vinyl groups to the core structure.

Nitration and Reduction Pathways

The introduction of nitrogen-containing functional groups is a key derivatization strategy.

Nitration: The nitration of phenylnaphthalene systems typically occurs via electrophilic aromatic substitution using nitric acid, often in the presence of acetic acid or sulfuric acid. rsc.orgrsc.org The regioselectivity is governed by the directing effects of the phenyl and methyl groups already on the naphthalene core. For 2-phenylnaphthalene (B165426), nitration yields 1-nitro-2-phenylnaphthalene, demonstrating the strong directing effect to the adjacent α-position. rsc.org Further nitration can lead to dinitro derivatives. rsc.org

Reduction: The resulting nitro group can be readily reduced to a primary amine (-NH2). This transformation is a gateway to a wide array of further chemical modifications. Common reduction methods include:

Catalytic hydrogenation using catalysts like palladium or platinum.

The use of metals in acidic media, such as iron in acetic acid or tin/stannous chloride in hydrochloric acid. rsc.orgyoutube.com

Transfer hydrogenation using reagents like sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst. unimi.it

Iron-catalyzed reductions using silanes as the reducing agent, which offer a chemoselective method that can tolerate other functional groups. rsc.org

The resulting amine can be further derivatized, for example, by conversion into a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents. uomustansiriyah.edu.iq

Introduction of Heteroatom-Containing Substituents

Beyond halogens and nitrogen, other heteroatoms like oxygen and sulfur can be incorporated to modify the properties of the this compound molecule.

Oxygen-Containing Groups: Hydroxyl (-OH) or methoxy (B1213986) (-OCH3) groups can be introduced. For example, demethylation of a methoxy-substituted phenylnaphthalene yields the corresponding naphthol (a hydroxy derivative). rsc.org Conversely, a hydroxyl group can be alkylated to an ether. The synthesis of 5-substituted-1-phenylnaphthalenes has shown that a hydroxymethyl group can be introduced by reducing a naphthaldehyde intermediate with sodium borohydride (NaBH4). nih.gov

Sulfur-Containing Groups: Sulfur can be introduced through various methods. For example, the synthesis of 1,8-bis(2-(methylthio)phenyl)naphthalene demonstrates the incorporation of methylthio (-SCH3) groups, starting from precursors containing this functionality. researchgate.net

These functionalization reactions significantly expand the range of accessible derivatives, allowing for the fine-tuning of the molecule's steric and electronic properties.

Formation of Polymeric or Oligomeric Structures Incorporating this compound Units

The direct polymerization or oligomerization of the unsubstituted this compound molecule is not a widely documented process in scientific literature. The inherent stability of the aromatic naphthalene and phenyl rings makes direct chain-growth polymerization challenging without the presence of reactive functional groups. However, the this compound scaffold serves as a valuable building block in polymer chemistry when appropriately functionalized. Researchers have successfully incorporated this and closely related phenylnaphthalene moieties into a variety of polymeric and oligomeric structures through several advanced synthetic methodologies. These strategies typically involve the introduction of polymerizable groups onto the phenylnaphthalene core, enabling its participation in various polymerization reactions.

The primary approaches to integrating phenylnaphthalene units into polymers involve either incorporating them into the main polymer backbone or attaching them as pendant side chains. These methods allow for the synthesis of materials with tailored electronic, optical, and thermal properties, leveraging the rigid and chromophoric nature of the phenylnaphthalene structure.

One significant area of research involves the creation of conjugated polymers for applications in organic electronics. In this context, functionalized phenylnaphthalene derivatives are used to construct polymers with extended π-systems. For instance, n-type conjugated polymers have been synthesized by incorporating phenylnaphthalenediimide (PNDI) as a novel building block. The synthesis of these polymers was achieved through side-chain engineering, where different alkyl groups were attached to the PNDI unit to modulate the polymer's properties. rsc.org The optical, electrochemical, and structural characteristics of polymers with 2-ethylhexyl, 2-butyloctyl, and 2-hexyldecyl side chains were investigated, demonstrating the tunability of the final material. rsc.org

Another successful strategy involves the synthesis of polythiophenes with pendant phenylnaphthalene groups. For example, a polythiophene derivative bearing a 2-phenylnaphthalene side group at the 3-position of the thiophene (B33073) ring has been synthesized. acs.orgcolab.ws The synthesis was accomplished starting from a 2,5-dibromothiophene (B18171) monomer functionalized with the phenylnaphthalene moiety. Two distinct polymerization techniques were employed: Yamamoto dehalogenative polycondensation and Ni-catalyzed chain-growth polymerization. acs.orgsemanticscholar.org The choice of polymerization method was found to significantly influence the properties of the resulting polymers. While the Yamamoto method yielded polymers with good solubility and liquid crystalline behavior, the Ni-catalyzed approach produced polymers with higher regioregularity and red-shifted absorption and emission spectra, although with poorer solubility. acs.orgsemanticscholar.org

The following table summarizes the findings from the synthesis of polythiophenes with phenylnaphthalene side chains:

| Polymerization Method | Monomer | Key Polymer Characteristics | Reference |

| Yamamoto Dehalogenative Polycondensation | 2,5-dibromo-3-(alkoxy-2-phenylnaphthalen-6-yl)thiophene | Good solubility, number-average molecular weights of 6300–8400 g/mol , enantiotropic liquid crystalline phases. | acs.org |

| Ni-catalyzed Chain-growth Polymerization | 2,5-dibromo-3-(alkoxy-2-phenylnaphthalen-6-yl)thiophene | Poor solubility, higher regioregularity, red-shifted absorption and emission spectra. | acs.orgsemanticscholar.org |

Furthermore, porous organic polymers have been constructed using naphthalene-based building blocks. A novel porous polyaminal-linked polymer based on naphthalene and melamine (B1676169) was synthesized through a one-pot polycondensation method. mdpi.comresearchgate.net This approach leads to hyper-cross-linked networks that are insoluble in common organic solvents. mdpi.com The introduction of the naphthalene unit into the polymer network was shown to enhance the material's porosity, which is beneficial for applications such as CO2 capture and heavy metal adsorption. mdpi.comresearchgate.net

In a different approach, polynaphthalenes with imine linkages have been prepared. The synthesis involved the oxidative polycondensation of Schiff base monomers derived from 5-(4H-dithieno[3,2-b:2′,3′-d]pyrrol-4-yl)naphthalen-1-amine and various aldehydes. researchgate.net The resulting polymers exhibited interesting optical, electrochemical, and thermal properties that could be tuned by altering the structure of the aldehyde comonomer. researchgate.net

The table below provides an overview of various polymeric structures incorporating naphthalene and phenylnaphthalene derivatives:

| Polymer Type | Monomers | Polymerization Method | Key Features | Reference |

| n-Type Conjugated Polymer | Phenylnaphthalenediimide (PNDI) derivatives | Stille Copolymerization | Tunable electronic properties based on side-chain engineering. | rsc.org |

| Polythiophene with Phenylnaphthalene Side Chain | 2,5-dibromo-3-(alkoxy-2-phenylnaphthalen-6-yl)thiophene | Yamamoto Polycondensation / Ni-catalyzed Polymerization | Liquid crystalline and semiconducting properties. | acs.orgcolab.wssemanticscholar.org |

| Porous Polyaminal Network | Naphthaldehyde and Melamine | One-pot Polycondensation | High porosity, CO2 and heavy metal uptake. | mdpi.comresearchgate.net |

| Poly(naphthalene-imine) | Schiff bases from a naphthalenediamine derivative and various aldehydes | Oxidative Polycondensation | Tunable optical and electrochemical properties. | researchgate.net |

| Poly-Naphthalene Sulphonate | Naphthalene, Sulfuric Acid, Formaldehyde | Sulfonation and Condensation | Used as a concrete superplasticizer. | ijcce.ac.ir |

While the direct formation of oligomers from this compound is not explicitly detailed, the cyclooligomerization of smaller unsaturated precursors can lead to the formation of substituted phenylnaphthalenes. For example, the ruthenium- and rhodium-porphyrin-catalyzed cyclooligomerization of arylethynes can produce 1-aryl-substituted naphthalenes. torvergata.it The reaction conditions, such as temperature and reactant concentrations, can influence the ratio of cyclodimerization (leading to phenylnaphthalenes) to cyclotrimerization products. torvergata.it

Sophisticated Spectroscopic Elucidation and Precision Structural Analysis of 6 Methyl 1 Phenylnaphthalene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic and Conformational Landscape

NMR spectroscopy serves as a powerful tool for delineating the precise arrangement of atoms within the 6-Methyl-1-phenylnaphthalene molecule.

Advanced 1D and 2D NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY) for Connectivity and Proximity Analysis

One-dimensional (1D) ¹H and ¹³C NMR spectra offer initial insights into the chemical environment of the hydrogen and carbon atoms, respectively. In a typical ¹H NMR spectrum, the aromatic protons of the naphthalene (B1677914) and phenyl rings resonate in the downfield region, while the methyl protons appear as a characteristic singlet in the upfield region. The specific chemical shifts and coupling constants provide information about the electronic distribution and the through-bond connectivity of the protons.

Two-dimensional (2D) NMR techniques provide a more comprehensive picture of the molecular structure by revealing correlations between different nuclei. ipb.pt

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling networks within the phenyl and naphthalene ring systems, helping to trace the connectivity of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of ¹³C signals based on their attached protons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. researchgate.net This technique is instrumental in establishing the connectivity between the phenyl ring, the naphthalene core, and the methyl group. For instance, correlations would be expected between the methyl protons and the C6 carbon of the naphthalene ring, as well as between the protons of one ring and the carbons of the other at the point of their connection.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. ipb.pt This is particularly useful for determining the preferred conformation of the phenyl ring relative to the naphthalene plane. NOE cross-peaks between protons on the phenyl ring and protons on the naphthalene ring would indicate a twisted conformation, bringing these protons close in space.

A representative, though not specific to this compound, set of expected NMR data is presented below.

| Technique | Observed Correlations | Interpretation |

| ¹H NMR | Aromatic protons (multiplets), Methyl protons (singlet) | Provides information on the electronic environment of protons. |

| ¹³C NMR | Aromatic carbons, Methyl carbon | Shows the number of unique carbon environments. |

| COSY | Cross-peaks between adjacent aromatic protons | Establishes the proton coupling network within each ring. |

| HSQC | Correlation peaks between directly bonded C-H pairs | Assigns carbon signals based on attached protons. |

| HMBC | Long-range correlations between methyl protons and naphthalene carbons; correlations between phenyl and naphthalene protons/carbons | Confirms the substitution pattern and connectivity of the molecular fragments. |

| NOESY | Cross-peaks between protons on the phenyl and naphthalene rings | Elucidates the through-space proximity and conformational preferences. |

Solid-State NMR for Packing and Dynamics

While solution-state NMR provides detailed information about individual molecules, solid-state NMR (ssNMR) can offer insights into the packing arrangement and dynamics of this compound in the crystalline state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra of the solid material, revealing information about intermolecular interactions and molecular conformations in the solid phase. Polymorphism, if present, can also be identified through distinct ssNMR spectra for different crystalline forms.

Vibrational Spectroscopy for Molecular Dynamics and Bond Characterization

Vibrational spectroscopy probes the various vibrational modes of a molecule, which are sensitive to bond strengths, molecular geometry, and functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group and Skeletal Vibrations

The FT-IR spectrum of this compound is characterized by a series of absorption bands corresponding to different vibrational modes. upi.edu Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. vscht.cz The spectrum will also show characteristic C=C stretching vibrations within the aromatic rings in the 1600-1400 cm⁻¹ region. vscht.cz The presence of the methyl group will give rise to C-H stretching and bending vibrations. Skeletal vibrations of the fused naphthalene ring system and the phenyl group contribute to a complex fingerprint region, which is unique to the molecule. vscht.cz

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| Methyl C-H Stretch | 2970 - 2850 |

| Aromatic C=C Stretch | 1600 - 1400 |

| Methyl C-H Bend | ~1460 and ~1375 |

| C-H Out-of-Plane Bending | 900 - 675 |

| Skeletal Vibrations | Fingerprint Region (< 1300) |

Raman Spectroscopy for Symmetrical Modes and Conjugation Effects

Raman spectroscopy provides complementary information to FT-IR, as it is particularly sensitive to non-polar, symmetric vibrations. nih.gov The Raman spectrum of this compound would be expected to show strong bands for the symmetric stretching modes of the aromatic rings. researchgate.net These modes are often weak or absent in the IR spectrum. The degree of conjugation between the phenyl and naphthalene rings can also influence the position and intensity of certain Raman bands. The spectrum is typically divided into the fingerprint region (up to 1800-2000 cm⁻¹) and a high wavenumber region. nih.gov

High-Resolution Mass Spectrometry for Isomeric Differentiation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is a crucial technique for determining the exact molecular weight and elemental composition of this compound. The molecular ion peak (M⁺) in the mass spectrum will have a mass-to-charge ratio (m/z) corresponding to the exact mass of the C₁₇H₁₄ isotope.

Electron impact (EI) ionization, a hard ionization technique, often leads to fragmentation of the molecular ion. acdlabs.com The fragmentation pattern provides valuable structural information. For polyaromatic hydrocarbons, the molecular ion is often very stable and thus the most abundant peak. researchgate.net Common fragmentation pathways for substituted naphthalenes may involve the loss of the methyl group (M-15) or other characteristic cleavages of the aromatic system. The fragmentation of the phenylnaphthalene system can lead to the formation of stable ions like the phenyl cation or naphthyl cation. researchgate.net The analysis of these fragment ions helps to confirm the presence and connectivity of the different structural motifs within the molecule.

| Ion | m/z (nominal) | Interpretation |

| [C₁₇H₁₄]⁺ | 218 | Molecular Ion (M⁺) |

| [C₁₆H₁₁]⁺ | 203 | Loss of a methyl group (M-15) |

| [C₁₀H₇]⁺ | 127 | Naphthyl cation |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry

Mass spectrometry is a fundamental tool for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) methods can be employed, each providing distinct and complementary data.

Electron Ionization (EI): As a hard ionization technique, EI typically bombards the analyte with high-energy electrons (70 eV), leading to the formation of a radical cation (M⁺•) and subsequent extensive fragmentation. For aromatic compounds like this compound, the molecular ion peak is expected to be prominent due to the stability of the aromatic system. Common fragmentation pathways would involve the loss of a methyl radical (•CH₃) or a hydrogen atom, and cleavage of the phenyl group.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly useful for polar and large molecules, but can also be applied to nonpolar compounds with appropriate solvent systems and additives. ucl.ac.be It typically generates protonated molecules [M+H]⁺ with minimal fragmentation, making it ideal for accurate molecular weight determination. wpmucdn.comnih.gov For PAHs, ESI may be coupled with post-column derivatization to enhance ionization efficiency. nih.gov

A comparative table of expected ions from EI and ESI is presented below.

| Ionization Method | Ion Type | Expected m/z | Description |

| EI | Molecular Ion (M⁺•) | 218 | Radical cation of the parent molecule. |

| Fragment Ion | 203 | Loss of a methyl radical (•CH₃). | |

| Fragment Ion | 141 | Loss of the phenyl group (C₆H₅). | |

| ESI | Protonated Molecule | 219 | [M+H]⁺ ion. |

| Adduct Ion | 241 | Sodium adduct [M+Na]⁺, common in ESI. |

Tandem Mass Spectrometry for Structural Elucidation

Tandem mass spectrometry (MS/MS) provides deeper structural insights by isolating a specific ion (a precursor ion) and inducing its fragmentation through collision-induced dissociation (CID). This technique is invaluable for differentiating isomers, a common challenge in the analysis of PAHs. acs.org

For this compound, the protonated molecule ([M+H]⁺ at m/z 219) would be selected as the precursor ion. The resulting product ion spectrum would reveal characteristic fragmentation patterns. The primary fragmentation would likely be the loss of neutral molecules such as methane (B114726) (CH₄) or benzene (B151609) (C₆H₆) from the protonated species. The fragmentation patterns observed in tandem MS are often distinct for different isomers, allowing for their unambiguous identification. acs.orgacs.org Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a particularly powerful method for analyzing complex mixtures of PAHs, offering high sensitivity and selectivity. nih.govoup.com

X-ray Crystallography for Absolute Structure and Solid-State Arrangement

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid. libretexts.orgmdpi.com It provides precise atomic coordinates, allowing for the detailed analysis of molecular geometry and the interactions governing the crystal packing.

| Parameter | Expected Value/Range | Significance |

| Naphthalene Ring | Near Planar | Characteristic of aromatic systems. |

| Phenyl Ring | Near Planar | Characteristic of aromatic systems. |

| Torsion Angle (Naphthalene-Phenyl) | 50-70° | Defines the rotational orientation of the phenyl group relative to the naphthalene core. rsc.org |

| C-C Bond Lengths (Aromatic) | ~1.36-1.42 Å | Typical for sp²-hybridized carbon atoms in an aromatic system. rsc.org |

Analysis of Crystal Packing Motifs and Supramolecular Interactions (e.g., π-π Stacking, Hydrogen Bonding)

The arrangement of molecules in the crystal lattice is dictated by non-covalent interactions. irb.hr For aromatic molecules like this compound, π-π stacking interactions are a dominant packing motif. rsc.orgnih.gov These interactions occur when the electron-rich π systems of adjacent aromatic rings align, contributing significantly to the stability of the crystal structure. rsc.org The analysis of the crystal packing would reveal the specific geometry of these stacks (e.g., parallel-displaced or T-shaped) and the intermolecular distances, which are typically in the range of 3.3 to 3.8 Å. rsc.org

Given that this compound lacks strong hydrogen bond donors or acceptors (like -OH or -NH₂ groups), conventional hydrogen bonding is not expected to be a feature of its crystal structure. The supramolecular assembly will be primarily governed by van der Waals forces and the aforementioned π-π stacking interactions. rsc.orgmdpi.com

Advanced Optical Spectroscopy for Electronic Transitions and Photophysical Behavior

Optical spectroscopy techniques, particularly UV-Vis absorption, are used to probe the electronic structure of molecules. They provide information about the energy required to promote electrons from lower to higher energy molecular orbitals.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum of this compound is characterized by strong absorptions in the ultraviolet region, arising from π-π* electronic transitions within the extended conjugated system of the phenylnaphthalene chromophore. researchgate.netijprajournal.com The spectrum of a substituted naphthalene is typically composed of several bands. dtu.dk The introduction of a phenyl group and a methyl group onto the naphthalene core influences the positions and intensities of these absorption bands. tandfonline.com

The spectrum is expected to show characteristic absorption maxima (λmax). Based on data for the parent compound, 1-phenylnaphthalene (B165152), the spectrum will likely feature intense bands corresponding to the La and Bb transitions, which are characteristic of the naphthalene system, but are perturbed by the phenyl substituent. researchgate.netdtu.dknist.gov The methyl group, acting as a weak electron-donating auxochrome, may cause a slight bathochromic (red) shift of these absorption bands compared to the unsubstituted 1-phenylnaphthalene.

| Transition Type | Approximate λmax Region (nm) | Description |

| π → π | 220-250 nm | High-energy, high-intensity absorption band (analogous to the ¹Bₐ band in benzene). |

| π → π | 280-320 nm | Lower-energy absorption bands with fine vibrational structure, characteristic of the naphthalene moiety (analogous to the ¹Lₐ and ¹Lₑ bands). hw.ac.uk |

Steady-State and Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable)

The compound this compound is an achiral molecule, meaning it does not have a non-superimposable mirror image and therefore does not exhibit optical activity. Consequently, it will not show a signal in circular dichroism (CD) spectroscopy.

For CD spectroscopy to be applicable, chiral derivatives of this compound would need to be synthesized. This could be achieved, for example, by introducing a chiral center or by creating a structure with axial chirality. A search of the scientific literature did not reveal any reported synthesis or chiroptical studies of such chiral derivatives. Therefore, no data on the circular dichroism of chiral this compound derivatives is available to be presented or analyzed.

Quantum Chemical and Advanced Computational Investigations of 6 Methyl 1 Phenylnaphthalene

Density Functional Theory (DFT) for Ground State Electronic and Geometric Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the properties of a molecule can be determined from its electron density. DFT is widely used for its favorable balance of accuracy and computational cost, making it suitable for studying the ground state properties of medium to large organic molecules.

Geometry optimization is a fundamental computational step to find the minimum energy structure of a molecule. For 6-methyl-1-phenylnaphthalene, this process involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional arrangement.

A key structural feature of 1-phenylnaphthalene (B165152) derivatives is the torsional or dihedral angle between the phenyl and naphthalene (B1677914) rings. This angle is a result of the balance between two opposing effects: the steric repulsion between the hydrogen atoms at the ortho-position of the phenyl ring and the peri-position of the naphthalene ring, which favors a more twisted, non-planar conformation, and the π-conjugation between the two aromatic systems, which favors a planar structure.

Computational studies on the parent molecule, 1-phenylnaphthalene, have shown that the equilibrium torsion angle is non-planar, with reported values ranging from 50° to 70°. researchgate.net A similar conformational analysis for this compound would be performed by systematically rotating the phenyl ring relative to the naphthalene moiety and calculating the energy at each step. This process generates a potential energy surface, from which the most stable conformer (the global minimum) and the energy barriers to rotation can be identified. The presence of the methyl group at the 6-position is expected to have a minor electronic influence on the torsional barrier compared to the dominant steric interaction at the 1-position.

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron, while the LUMO is the orbital that most readily accepts an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and electronic transitions. wikipedia.org A smaller gap generally indicates higher reactivity and suggests that the molecule will absorb light at longer wavelengths. youtube.com

For this compound, DFT calculations would be used to determine the energies of the HOMO and LUMO. The HOMO is expected to be a π-orbital delocalized across both the naphthalene and phenyl rings, while the LUMO will be a corresponding π*-antibonding orbital. The HOMO-LUMO gap can be tuned by substituents; the electron-donating methyl group at the 6-position would be expected to slightly raise the HOMO energy, potentially leading to a small reduction in the energy gap compared to 1-phenylnaphthalene. Studies on naphthalene have shown a HOMO-LUMO gap of around 4.75 eV, calculated at the DFT/aug-cc-pVQZ level. samipubco.com

Table 1: Illustrative Frontier Orbital Energies for Related Aromatic Compounds This table presents typical values for related compounds to illustrate the expected range for this compound.

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Naphthalene | DFT/aug-cc-pVQZ | -6.13 | -1.38 | 4.75 |

| Benzene (B151609) | B3LYP/6-311G(d,p) | -6.75 | -0.21 | 6.54 |

Data sourced from reference samipubco.com and general computational chemistry databases.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map is a 3D visualization of the electrostatic potential on the electron density surface.

Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. For this compound, these would be concentrated above and below the planes of the aromatic rings, characteristic of π-systems. nih.gov Regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack, typically found around the hydrogen atoms. The MEP analysis helps in identifying the most likely sites for intermolecular interactions and chemical reactions. mdpi.com

DFT calculations, combined with statistical mechanics, can be used to predict the thermodynamic properties of a molecule in the ideal gas state. nist.gov By calculating the vibrational frequencies from the optimized geometry, key thermodynamic parameters can be determined.

Standard Enthalpy of Formation (ΔHf°) : Represents the change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states.

Standard Entropy (S°) : A measure of the molecule's disorder, calculated from translational, rotational, and vibrational contributions.

Heat Capacity (Cv or Cp) : The amount of heat required to raise the temperature of the substance by a certain amount.

Thermodynamic studies have been performed on the related isomers 1-phenylnaphthalene and 2-phenylnaphthalene (B165426), combining experimental measurements with DFT calculations (using the B3LYP functional). nist.govacs.org These studies provide a robust basis for estimating the thermodynamic properties of this compound. The addition of a methyl group would lead to predictable changes in these parameters based on group contribution methods.

Table 2: Experimental Thermodynamic Data for Phenylnaphthalene Isomers at 298.15 K This table provides experimental data for closely related isomers, which serves as a benchmark for computational predictions for this compound.

| Property | 1-Phenylnaphthalene | 2-Phenylnaphthalene |

|---|---|---|

| Standard Molar Enthalpy of Formation (gas, kJ·mol⁻¹) | 239.5 | 233.1 |

| Standard Molar Entropy (gas, J·K⁻¹·mol⁻¹) | 422.99 | 425.46 |

Data sourced from reference nist.gov.

DFT calculations are a cornerstone in the validation and interpretation of experimental spectroscopic data.

NMR Chemical Shifts : Theoretical calculations of nuclear magnetic shielding tensors can be converted into chemical shifts (¹H and ¹³C) that can be directly compared with experimental NMR spectra. scispace.comrsc.org This is invaluable for assigning peaks in complex spectra and confirming the molecular structure. Methods like the Gauge-Independent Atomic Orbital (GIAO) are commonly employed for this purpose.

Vibrational Frequencies : The calculation of harmonic vibrational frequencies corresponds to the fundamental modes of vibration in a molecule. acs.org These computed frequencies can be compared to experimental Infrared (IR) and Raman spectra. Although theoretical frequencies are often systematically higher than experimental ones, they can be brought into excellent agreement through the use of empirical scaling factors. acs.orgrsc.org This analysis helps in assigning specific vibrational modes (e.g., C-H stretches, ring breathing modes) to the observed spectral bands.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a popular and effective method for studying the properties of electronic excited states. dntb.gov.ua

TD-DFT is used to calculate the vertical excitation energies, which correspond to the absorption of light by the molecule. These energies and their corresponding oscillator strengths can be used to simulate the UV-Vis absorption spectrum. For a molecule like this compound, the primary electronic transitions will be of the π → π* type, responsible for its absorption in the ultraviolet region. TD-DFT can predict the wavelength of maximum absorption (λmax) and provide insight into which molecular orbitals are involved in the electronic excitation. rsc.org By optimizing the geometry of the first excited state, it is also possible to calculate emission energies, providing information about the molecule's fluorescence properties.

Prediction of Absorption and Emission Spectra

The electronic absorption and emission spectra of aromatic compounds like this compound are predictable using Time-Dependent Density Functional Theory (TD-DFT). google.comjmaterenvironsci.com This method calculates the vertical excitation energies from the optimized ground state geometry to various excited states, which correspond to the absorption spectrum. joaquinbarroso.com To predict the emission (fluorescence) spectrum, the geometry of the first singlet excited state (S1) is optimized, and the energy of the transition back to the ground state is calculated. joaquinbarroso.com

For related diphenylnaphthalene (DPN) compounds, TD-DFT calculations have been performed at levels such as (TD)-B3LYP/6-31+G(d) to elucidate their photophysical properties. mdpi.com In a computational study of 1-phenylnaphthalene, the UV-Visible spectrum was calculated using the DFT-B3LYP/6-31G* method. researchgate.net These calculations typically provide the maximum absorption wavelength (λmax), excitation energies, and oscillator strengths (f), which indicates the intensity of the transition. jmaterenvironsci.com For instance, TD-DFT calculations on similar aromatic systems have been used to simulate UV-VIS spectra, showing the nature of the electronic transitions, such as π-π* transitions, and the orbitals involved, like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net

Table 1: Representative TD-DFT Output for an Aromatic Molecule (Note: This is a generalized table format. Specific values for this compound are not available.)

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | 3.54 | 350 | 0.12 | HOMO -> LUMO |

| S2 | 3.98 | 311 | 0.05 | HOMO-1 -> LUMO |

| S3 | 4.25 | 292 | 0.45 | HOMO -> LUMO+1 |

Analysis of Excited State Geometries and Relaxation Pathways

Upon electronic excitation, the geometry of a molecule relaxes to a new equilibrium structure on the excited state potential energy surface (PES). arxiv.org Computational methods, particularly TD-DFT, are employed to optimize the geometry of excited states. joaquinbarroso.com This involves calculating the forces on the atoms in a given excited state and finding the minimum energy structure. nih.gov

For polyenes, a related class of conjugated molecules, studies have shown that adiabatic relaxation on the excited state leads to local geometrical defects and changes in bond lengths. arxiv.org In the case of 1-phenylnaphthalene, a key geometrical parameter is the dihedral angle between the phenyl and naphthalene rings, which has been computationally determined to be approximately 58-60° in the ground state. researchgate.net The analysis of the excited state geometry would reveal how this and other structural parameters change upon excitation. Understanding these changes is crucial for explaining the photophysical behavior of the molecule, as the relaxation pathway from the initial Franck-Condon region to the excited state minimum can influence fluorescence lifetimes and quantum yields. arxiv.org

Calculation of Dipole Moments and Polarizabilities (Linear and Non-Linear)

Calculations are typically performed for the ground state and can also be extended to excited states to understand how the electronic distribution changes upon excitation. The dipole moment is a vector quantity, and its magnitude is usually reported in Debye (D). libretexts.org For instance, in a study on metronidazole, the calculated dipole moment increased with the polarity of the solvent, highlighting the importance of environmental effects. For 1-methylnaphthalene, DFT calculations have been used to determine its frontier orbital energies. researchgate.net While specific values for this compound are not available, computational studies on similar aromatic molecules provide a reference for the expected range of these properties. epstem.netepstem.net

Table 2: Calculated Electronic Properties for a Representative Aromatic Molecule (Note: This is a generalized table format. Specific values for this compound are not available.)

| Property | Method | Basis Set | Calculated Value |

|---|---|---|---|

| Dipole Moment (μ) | B3LYP | 6-311+G(d,p) | 0.5 D |

| Mean Polarizability (α) | B3LYP | 6-311+G(d,p) | 250 a.u. |

| First Hyperpolarizability (β) | B3LYP | 6-311+G(d,p) | 300 a.u. |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules and the influence of the solvent environment. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule's conformation evolves over time. nih.gov

For a molecule like this compound, a key conformational degree of freedom is the torsion angle between the phenyl and naphthalene rings. researchgate.net MD simulations can reveal the potential energy surface associated with this rotation, identify low-energy conformers, and calculate the barriers to interconversion between them. nih.govnih.gov

Furthermore, by explicitly including solvent molecules in the simulation box, MD can provide detailed insights into solute-solvent interactions. frontiersin.org These simulations can elucidate the structure of the solvation shells around the molecule and quantify the solvation energy. frontiersin.org The choice of solvent can significantly impact reaction rates and conformational equilibria, an effect that can be studied computationally. chemrxiv.orgnumberanalytics.comnih.gov

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry provides indispensable tools for investigating the mechanisms of chemical reactions, including the synthesis of substituted naphthalenes. researchgate.net DFT calculations are widely used to map the potential energy surfaces of reactions, allowing for the identification of reactants, products, intermediates, and, crucially, transition states. rsc.orgacs.org

A transition state (TS) represents the highest energy point along a reaction coordinate, and its structure is a key determinant of the reaction rate. scispace.com Computational methods can locate TS structures by searching for a first-order saddle point on the potential energy surface. ucsb.edu Once located, a frequency calculation is performed to confirm that the structure is indeed a true transition state, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. rsc.org For the synthesis of phenylnaphthalenes, computational studies have explored various mechanistic pathways, identifying the structures and energies of the relevant transition states. researchgate.net

Insights into Reactivity and Selectivity via Computational Kinetics

Computational kinetics has emerged as a powerful tool for elucidating the complex reaction mechanisms, reactivity patterns, and selectivity observed in the chemical transformations of aromatic compounds. While specific computational kinetic studies exclusively targeting this compound are not extensively documented in publicly available literature, the principles and methodologies can be understood through computational investigations of closely related phenylnaphthalene systems. These studies provide a framework for predicting and interpreting the chemical behavior of this compound.

At its core, computational kinetics involves the use of quantum chemical calculations to map out the potential energy surface (PES) of a reaction. This map details the energy of the system as a function of the geometric arrangement of the atoms involved. Key features of the PES that are crucial for understanding reactivity and selectivity include the energies of reactants, products, intermediates, and, most importantly, transition states. The transition state represents the highest energy point along the reaction coordinate and is a critical determinant of the reaction rate.

The activation energy (Ea) of a reaction, which is the energy difference between the reactants and the transition state, can be calculated using computational methods. According to transition state theory, the rate constant (k) of a reaction is exponentially dependent on the activation energy. Therefore, by comparing the activation energies for different possible reaction pathways, computational chemists can predict which reactions are more likely to occur and at what relative rates. This is fundamental to understanding both reactivity (how fast a compound reacts) and selectivity (which site of the molecule is most likely to react or which product is preferentially formed).

For a molecule like this compound, computational kinetics could be employed to investigate a variety of reactions, such as electrophilic aromatic substitution, oxidation, or radical reactions. The presence of the methyl group and the phenyl substituent on the naphthalene core introduces electronic and steric effects that influence the reactivity and selectivity. The methyl group is an electron-donating group, which generally activates the aromatic ring towards electrophilic attack. The phenyl group can also influence the electron distribution and sterically hinder certain positions.

A computational study on the reactivity of naphthyl cations with benzene provides analogous insights into the types of reaction intermediates and pathways that could be relevant for this compound. nih.govaip.org In this study, the formation of a protonated phenylnaphthalene intermediate was observed, followed by the elimination of smaller neutral fragments like a methyl radical. nih.govaip.org The energetics of such processes can be calculated to understand the feasibility and preferred pathways of the reaction.

For instance, in a hypothetical electrophilic substitution reaction on this compound, computational methods could be used to calculate the activation energies for the attack of an electrophile at each of the different available positions on the naphthalene and phenyl rings. The position with the lowest activation energy would be predicted as the most likely site of reaction, thus explaining the regioselectivity.

The following table illustrates the type of data that can be generated from computational kinetic studies, using the example of the reaction between the naphthyl cation (C10H7+) and benzene (C6H6), which leads to the formation of various products. While not specific to this compound, it demonstrates the quantitative insights that can be gained.

| Product Ion | Branching Ratio (%) |

| C16H12+ | 10 ± 3 |

| C16H11+ | 2 ± 1 |

| C16H10+ | 3 ± 1 |

| C15H10+ | 30 ± 5 |

| C13H9+ | 10 ± 2 |

| C11H9+ | 15 ± 3 |

| C9H7+ | 30 ± 5 |

| Data derived from experimental and theoretical studies on the reaction of naphthyl cations with benzene and is presented here for illustrative purposes. nih.gov |

Furthermore, computational studies can provide detailed geometric information about the transition states, offering a three-dimensional picture of how the reaction proceeds. This can be particularly useful in understanding stereoselectivity, where the formation of one stereoisomer is favored over another. For atropisomers based on the 1-phenylnaphthalene platform, computational modeling has been used to analyze the barriers to enantiomerization, which is crucial for the enantiospecific synthesis of these chiral molecules. acs.org

Reactivity Profiles and Mechanistic Pathways of 6 Methyl 1 Phenylnaphthalene

Electrophilic Aromatic Substitution (EAS) Reactions: Regioselectivity and Kinetics

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds like naphthalene (B1677914). pressbooks.pub The reaction proceeds via a two-step mechanism: initial attack by an electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by deprotonation to restore aromaticity. pressbooks.pubmasterorganicchemistry.com For naphthalene, attack at the C1 (α) position is generally favored over the C2 (β) position because the resulting arenium ion is more stabilized by resonance; the positive charge can be delocalized over the adjacent ring without disrupting its aromatic sextet. youtube.comdalalinstitute.com

In 6-Methyl-1-phenylnaphthalene, the regioselectivity of EAS is directed by the combined influence of the existing methyl and phenyl substituents.

Methyl Group (at C6): As an electron-donating group (EDG) via hyperconjugation and induction, the methyl group is an activating substituent. youtube.com It directs incoming electrophiles primarily to the ortho and para positions. For the C6 position, this would activate the C5 and C7 positions.

Phenyl Group (at C1): The phenyl group's effect is more complex. It can be weakly activating or deactivating and is an ortho, para-director. lkouniv.ac.in It directs incoming electrophiles to the ortho position (C2 and C8) and the para position (C4).

The ultimate outcome of an EAS reaction depends on the specific electrophile and reaction conditions (kinetic vs. thermodynamic control). acs.org Attack is most likely at the electronically enriched and sterically accessible positions of the more activated ring. Given that the phenyl group is at the more reactive α-position, substitution is likely to be directed by it. The C4 and C8 positions are strong candidates for substitution. Computational methods like RegioSQM can predict the most likely sites of substitution by calculating the proton affinities of the aromatic carbons. rsc.orgnih.gov

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Substituent | Position | Type | Directing Influence | Predicted Favored Positions for EAS |

|---|---|---|---|---|

| Phenyl | C1 | Weakly Activating/Deactivating | ortho, para | C2, C4, C8 |

| Methyl | C6 | Activating (EDG) | ortho, para | C5, C7 |

| Combined Effect | N/A | Activating | Complex Interplay | C4, C5, C8 (steric hindrance at C2, C7) |

Kinetically, the rate of EAS reactions on this compound is expected to be faster than on unsubstituted naphthalene due to the presence of the activating methyl group. However, the bulky phenyl group at C1 may introduce steric hindrance, potentially slowing the rate of attack at the adjacent C2 and C8 positions. uomustansiriyah.edu.iq

Oxidation Reactions and Degradation Mechanisms

The oxidation of substituted naphthalenes can lead to a variety of products, including naphthoquinones and products of ring cleavage. ias.ac.in The reaction outcome is highly dependent on the oxidant and reaction conditions. For 1-substituted naphthalenes, such as 1-phenylnaphthalene (B165152), oxidation can yield a mixture of substituted 1,4-naphthoquinones. ias.ac.in The oxidation of 1-phenylnaphthalene with peroxydisulfate (B1198043) in the presence of copper(II) ions has been shown to produce both 5-phenyl-1,4-naphthoquinone and 2-phenyl-1,4-naphthoquinone, the latter involving a 1,2-shift of the phenyl group, which suggests an electron transfer mechanism. ias.ac.in

For this compound, oxidation is expected to yield several products:

Formation of Naphthoquinones: Attack on the substituted ring could lead to methyl- and phenyl-substituted 1,4-naphthoquinones.

Oxidation of the Methyl Group: The benzylic methyl group can be oxidized to a carboxylic acid (naphthalenecarboxylic acid) or an aldehyde (naphthaldehyde). ias.ac.in

Oxidative Cleavage: Under harsh conditions, oxidative cleavage of the aromatic rings can occur, breaking the C=C bonds to form smaller carbonyl compounds, a process analogous to ozonolysis. nih.govorganic-chemistry.org A study on a related phenylnaphthalene derivative mentioned oxidative cleavage as a potential synthetic step. rice.edu

As a polycyclic aromatic hydrocarbon (PAH), this compound is subject to environmental degradation, primarily through microbial action. mdpi.compjoes.com Bacteria and fungi have evolved enzymatic pathways to use PAHs as a source of carbon and energy. nih.govfrontiersin.org

The primary mechanism for aerobic bacterial degradation involves the following steps:

Initial Oxidation: Dioxygenase enzymes attack the aromatic ring, incorporating both atoms of molecular oxygen to form a cis-dihydrodiol. frontiersin.org This initial step breaks the aromaticity of one of the rings.

Dehydrogenation: The cis-dihydrodiol is then oxidized by a dehydrogenase enzyme to form a diol intermediate. frontiersin.org

Ring Cleavage: The catecholic intermediate undergoes either ortho or meta cleavage, where another dioxygenase enzyme opens the aromatic ring.

Further Metabolism: The resulting aliphatic products are further metabolized through pathways like the Krebs cycle into carbon dioxide and water. mdpi.com

Fungi, particularly white-rot fungi, utilize extracellular ligninolytic enzymes like laccase and peroxidase to initiate PAH degradation. mdpi.com These enzymes generate radical cations from the PAH, which are more susceptible to further oxidation and breakdown into quinones. mdpi.com These quinones can then be mineralized by other microorganisms. mdpi.com The presence of substituents like the methyl and phenyl groups on this compound can influence the rate and regioselectivity of the initial enzymatic attack.

Nucleophilic Addition and Substitution Reactions on Activated Sites

Nucleophilic aromatic substitution (SNAr) is generally unfavorable for electron-rich systems like naphthalene. wikipedia.org This type of reaction typically requires the presence of strong electron-withdrawing groups (EWGs) at positions ortho or para to a good leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). byjus.comlibretexts.org Since this compound contains an electron-donating methyl group and a phenyl group, it is not pre-activated for SNAr reactions.

However, nucleophilic attack on the naphthalene core can be achieved under different conditions:

Nucleophilic Addition: Strong nucleophiles, such as organolithium reagents, can add to the naphthalene ring, leading to a temporary loss of aromaticity (dearomatization). researchgate.net Subsequent reaction with an electrophile can yield substituted dihydronaphthalene derivatives. researchgate.net

Activation via Epoxidation: The naphthalene core can be enzymatically converted to an epoxide. These epoxides are highly reactive intermediates that can be readily opened by nucleophiles to yield trans-disubstituted dihydronaphthalene products. acs.org This biocatalytic approach represents a potential pathway for the functionalization of this compound.

Cycloaddition Reactions and Pericyclic Processes Involving the Naphthalene Core

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. wikipedia.orglibretexts.org The naphthalene ring system of this compound can potentially participate in several types of pericyclic reactions, although this requires overcoming the significant aromatic stabilization energy.

Cycloaddition Reactions: The naphthalene core can act as the 4π-electron component (diene) in a [4+2] cycloaddition, or Diels-Alder reaction. ebsco.com This would typically involve reaction across the C1-C4 or C5-C8 positions. However, such reactions are less common for naphthalene compared to benzene (B151609) because they result in a greater loss of resonance energy. The reaction is more likely to occur if the dienophile is highly reactive or if the reaction is performed intramolecularly.

Electrocyclic Reactions: These reactions involve the concerted cyclization of a conjugated π-system. ebsco.com While less common for the stable naphthalene core itself, substituted derivatives might undergo electrocyclic ring-opening or closing reactions under thermal or photochemical conditions, particularly if a polyene substituent is present.

Ene Reactions: An ene reaction involves the reaction of an alkene with an allylic hydrogen (the "ene") with another unsaturated compound (the "enophile"). libretexts.org This is a theoretical possibility if appropriate side chains are present on the this compound structure.

These reactions are generally not facile for unsubstituted naphthalene and would require specific substitution patterns or high-energy conditions (heat or light) to proceed for this compound.

Radical Reactions and Spin-Dependent Processes

The this compound molecule can participate in radical reactions at several sites:

Benzylic Position: The methyl group at C6 is a prime site for radical abstraction of a hydrogen atom to form a stabilized benzylic radical. This radical can then undergo further reactions, such as dimerization or reaction with other radical species.

Aromatic Rings: Radical addition to the aromatic naphthalene or phenyl rings can occur, though this is less common than substitution. Radical substitution, where a radical attacks the ring to displace another group (often hydrogen), can be facilitated by radical initiators. Studies on related systems have shown the formation of phenylnaphthalenes via radical pathways. iastate.edu

Spin-dependent processes are crucial in the photochemistry of aromatic molecules. Upon absorption of light, this compound will be promoted to an excited singlet state (S₁). From here, it can undergo intersystem crossing (ISC) to a triplet state (T₁). mdpi.com Substituents on the naphthalene core are known to significantly affect the lifetimes of higher triplet excited states and the rates of ISC. researchgate.net The presence of a radical species can also enhance ISC. acs.org These spin-dependent processes are fundamental to understanding the molecule's photophysical behavior and its potential role in photochemical reactions, where the triplet state often acts as the key reactive intermediate.

Photochemical Transformations and Photo-induced Reactivity

The photochemical behavior of this compound is expected to be dominated by intramolecular cyclization, a common reaction pathway for 1-phenylnaphthalene and its derivatives. This process, known as photocyclization, typically leads to the formation of fluoranthene-type structures.

Upon absorption of ultraviolet (UV) light, this compound is promoted to an electronically excited state. In this state, the molecule can undergo intramolecular cyclization through the formation of a new carbon-carbon bond between the phenyl ring and the naphthalene core. Subsequent hydrogen abstraction or elimination steps lead to the formation of a stable, planar aromatic system. Specifically, the irradiation of 1-substituted-phenyl-4-phenyl-1,3-butadienes is a known route to produce various substituted 1-phenylnaphthalenes. cdnsciencepub.comcdnsciencepub.com The photocyclization of these systems provides a foundation for predicting the reactivity of this compound.

The generally accepted mechanism for the photocyclization of 1-phenylnaphthalene involves the formation of a dihydrophenanthrene-like intermediate, which then aromatizes to yield the final product. cdnsciencepub.com In the case of this compound, this would lead to the formation of a methyl-substituted fluoranthene (B47539). The position of the methyl group on the resulting fluoranthene would depend on the regioselectivity of the cyclization step. Theoretical and experimental studies on the reaction of the phenyl radical with naphthalene have provided evidence for the formation of fluoranthene through a phenyl-addition/dehydrocyclization (PAC) pathway at high temperatures. uhmreactiondynamics.org This involves hydrogen abstraction from the ortho position of the phenyl group and the C8 position of the naphthalene moiety, followed by cyclization and aromatization. uhmreactiondynamics.org

While specific studies on the photocyclization of this compound are not extensively documented in the provided search results, the photochemical behavior of related compounds provides a strong basis for predicting its reactivity. For instance, the photocyclization of N-phenyl-1-naphthamides to benzo[i]phenanthridin-5(6H)-ones demonstrates the propensity of the 1-phenylnaphthalene scaffold to undergo such transformations. chemistryviews.org

Table 1: Examples of Photochemical Cyclization of Related Naphthalene Derivatives

| Starting Material | Product | Reaction Conditions | Reference |

| 1-p-substitutedphenyl-4-phenyl-1,3-butadienes | 1-p-substituted-phenylnaphthalenes and 7-substituted-1-phenylnaphthalenes | Irradiation in solution | cdnsciencepub.com |

| 1-m-substituted-phenyl-4-phenyl-1,3-butadienes | 1-m-substitutedphenylnaphthalenes, 6-substituted-1-phenylnaphthalenes, and 8-substituted-1-phenylnaphthalenes | Irradiation in solution | cdnsciencepub.com |

| N-Phenyl-1-naphthamides | Benzo[i]phenanthridin-5(6H)-ones | Purple light irradiation (405–410 nm) in DMSO | chemistryviews.org |

Catalyst-Mediated Reactions: Role of Metal Complexes and Organocatalysts

The reactivity of this compound can be significantly influenced and directed by the presence of catalysts, particularly metal complexes and, potentially, organocatalysts. These catalysts can facilitate a variety of transformations, including cross-coupling reactions, C-H functionalization, and asymmetric synthesis.

Metal Complex-Mediated Reactions:

Transition metal complexes, especially those of palladium and rhodium, are widely employed in the synthesis and functionalization of aromatic compounds. For this compound, these catalysts can be utilized to introduce additional functional groups or to construct more elaborate molecular architectures.

Palladium-Catalyzed Reactions: Palladium catalysts are renowned for their efficiency in promoting cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Hiyama couplings. nih.govnih.govacs.orgnobelprize.org These reactions typically involve the oxidative addition of an aryl halide or triflate to a Pd(0) species, followed by transmetalation with an organometallic reagent and reductive elimination to form the new C-C bond. nobelprize.org While direct C-H activation and subsequent annulation of this compound is a plausible transformation, the existing literature primarily focuses on the synthesis of the 1-phenylnaphthalene core itself via these methods. For instance, 1-phenylnaphthalene can be synthesized via the palladium-catalyzed Hiyama cross-coupling of aryltrifluorosilanes with aryl chlorides. nih.gov Furthermore, palladium-catalyzed tandem Suzuki-Miyaura and intramolecular C-H arylation reactions are used to synthesize fluoranthene derivatives from 1,8-diiodonaphthalene (B175167) and arylboronic acids. nih.govacs.org This suggests that derivatives of this compound bearing appropriate leaving groups could be employed in similar palladium-catalyzed transformations.

Rhodium-Catalyzed Reactions: Rhodium complexes are effective catalysts for a range of reactions, including C-H activation, annulation, and isomerization. rsc.orgnih.gov Rhodium-catalyzed oxidative coupling of N-acyl anilines with alkynes has been reported to produce substituted naphthalenes, with one supplementary document mentioning the synthesis of 6-Methyl-1,2,3,4-tetraphenylnaphthalene. rsc.org Rhodium porphyrins have also been shown to catalyze the cyclooligomerization of arylethynes to form 1-aryl-substituted naphthalenes. torvergata.it These examples highlight the potential of rhodium catalysts to mediate transformations involving the this compound scaffold.

Table 2: Examples of Metal-Catalyzed Reactions for the Synthesis of Related Naphthalene Derivatives

| Reaction Type | Catalyst System | Substrates | Product | Reference |

| Hiyama Cross-Coupling | Pd catalyst | Aryltrifluorosilane and Aryl chloride | 1-Phenylnaphthalene | nih.gov |

| Tandem Suzuki–Miyaura/C–H Arylation | Pd(dppf)Cl₂ | 1,8-diiodonaphthalene and 4-fluorophenylboronic acid | 8-Fluorofluoranthene | nih.govacs.org |

| Oxidative Coupling | [Cp*RhCl₂]₂ / Cu(OAc)₂·H₂O | N-phenylpivalamide and diphenylacetylene | Substituted naphthalenes | rsc.org |

| Enantioselective Isomerization | Rhodium complex | meso-Oxabenzonorbornadienes | 1,2-Naphthalene oxides | nih.gov |

Organocatalyst-Mediated Reactions:

Organocatalysis has emerged as a powerful tool in synthetic organic chemistry, offering a metal-free alternative for a wide array of transformations, often with high enantioselectivity. mdpi.comuea.ac.uk While specific applications of organocatalysts to this compound are not detailed in the provided search results, the principles of organocatalysis suggest potential avenues for its functionalization.

Chiral organocatalysts, such as proline and its derivatives, are known to activate substrates through the formation of transient iminium or enamine ions. mdpi.com This mode of activation could potentially be applied to derivatives of this compound that possess suitable functional groups, such as aldehydes or ketones. For example, enantioselective synthesis of highly functionalized octahydro-6-oxo-1-phenylnaphthalene-2-carbaldehydes has been achieved via organocatalytic domino reactions. acs.orgacs.org This indicates the feasibility of employing organocatalysis for the asymmetric functionalization of the saturated carbocyclic rings of hydrogenated this compound derivatives. The development of such reactions would provide access to chiral, non-racemic compounds with potential applications in materials science and medicinal chemistry.

Advanced Structure Property Relationships in 6 Methyl 1 Phenylnaphthalene Analogues

Correlating Substituent Effects (Electronic and Steric) with Spectroscopic Signatures

The introduction of substituents to the 1-phenylnaphthalene (B165152) framework, such as the methyl group in 6-Methyl-1-phenylnaphthalene, induces notable changes in its spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) and UV-Visible absorption spectra. These changes are a direct consequence of the electronic and steric effects exerted by the substituent.

Electronic Effects: The methyl group at the 6-position of the naphthalene (B1677914) core is an electron-donating group through induction and hyperconjugation. This increased electron density on the naphthalene ring system is expected to influence the chemical shifts of the aromatic protons and carbons in the NMR spectrum. Protons and carbons in proximity to the methyl group, as well as those at positions electronically coupled to the 6-position (ortho and para), would experience a shielding effect, resulting in upfield shifts (lower ppm values) compared to the unsubstituted 1-phenylnaphthalene.

Steric Effects: The steric bulk of the methyl group can influence the conformation of the molecule, particularly the dihedral angle between the phenyl and naphthalene rings. This can lead to through-space interactions that may be observable in the NMR spectrum, for instance, through the Nuclear Overhauser Effect (NOE).

In UV-Visible spectroscopy, the electron-donating nature of the methyl group is predicted to cause a bathochromic (red) shift in the absorption maxima. This is because the substituent raises the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO energy gap and requiring lower energy (longer wavelength) light for electronic excitation.

Interactive Data Table: Predicted Substituent Effects on Spectroscopic Signatures

| Substituent at 6-position | Electronic Effect | Predicted NMR Shift (relative to H) | Predicted UV-Vis λmax Shift (relative to H) |

| -CH3 | Electron-donating | Upfield | Bathochromic (Red Shift) |

| -NO2 | Electron-withdrawing | Downfield | Hypsochromic (Blue Shift) |

| -OCH3 | Electron-donating (resonance) | Upfield | Bathochromic (Red Shift) |

| -Cl | Electron-withdrawing (inductive), Electron-donating (resonance) | Downfield (inductive dominates) | Minor Shift |

Relationship between Molecular Conformation and Photophysical Behavior

The photophysical properties of this compound analogues are intrinsically linked to their three-dimensional structure, particularly the rotational freedom of the phenyl group relative to the naphthalene core.